![molecular formula C13H9N3O2 B231353 [(2,2,3-Trimethylcyclopentylidene)methyl]benzene CAS No. 17386-71-9](/img/structure/B231353.png)
[(2,2,3-Trimethylcyclopentylidene)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2,2,3-Trimethylcyclopentylidene)methyl]benzene, also known as TCMCB, is a chemical compound that has gained significant attention in the field of scientific research. It is a bicyclic hydrocarbon that has a unique structure, making it a promising candidate for various applications.
Wirkmechanismus
The mechanism of action of [(2,2,3-Trimethylcyclopentylidene)methyl]benzene is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in inflammation and cancer. [(2,2,3-Trimethylcyclopentylidene)methyl]benzene has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and cancer. [(2,2,3-Trimethylcyclopentylidene)methyl]benzene has also been reported to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
[(2,2,3-Trimethylcyclopentylidene)methyl]benzene has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. [(2,2,3-Trimethylcyclopentylidene)methyl]benzene has also been reported to reduce inflammation and oxidative stress, which are known to play a role in the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [(2,2,3-Trimethylcyclopentylidene)methyl]benzene in lab experiments include its unique structure, which makes it a promising candidate for various applications. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a potential drug candidate. However, the limitations of using [(2,2,3-Trimethylcyclopentylidene)methyl]benzene include its low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on [(2,2,3-Trimethylcyclopentylidene)methyl]benzene. One potential direction is the development of new drugs and therapies based on [(2,2,3-Trimethylcyclopentylidene)methyl]benzene. Another direction is the investigation of its potential applications in other fields, such as materials science and catalysis. Further research is also needed to fully understand the mechanism of action of [(2,2,3-Trimethylcyclopentylidene)methyl]benzene and its potential side effects.
Conclusion:
In conclusion, [(2,2,3-Trimethylcyclopentylidene)methyl]benzene is a promising compound that has gained significant attention in the field of scientific research. Its unique structure and various properties make it a potential candidate for various applications, including the development of new drugs and therapies. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of [(2,2,3-Trimethylcyclopentylidene)methyl]benzene involves a multistep process, starting from the reaction of 2,3-dimethyl-1,3-butadiene with paraformaldehyde to obtain 2,2,3-trimethylcyclopent-3-ene-1-carbaldehyde. This intermediate is then subjected to a Wittig reaction with benzyltriphenylphosphonium chloride to yield [(2,2,3-Trimethylcyclopentylidene)methyl]benzene. The overall yield of this reaction is around 50%, making it a viable method for the synthesis of [(2,2,3-Trimethylcyclopentylidene)methyl]benzene.
Wissenschaftliche Forschungsanwendungen
[(2,2,3-Trimethylcyclopentylidene)methyl]benzene has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. [(2,2,3-Trimethylcyclopentylidene)methyl]benzene has also been reported to possess antioxidant activity, making it a promising candidate for the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
17386-71-9 |
|---|---|
Produktname |
[(2,2,3-Trimethylcyclopentylidene)methyl]benzene |
Molekularformel |
C13H9N3O2 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
(2,2,3-trimethylcyclopentylidene)methylbenzene |
InChI |
InChI=1S/C15H20/c1-12-9-10-14(15(12,2)3)11-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3 |
InChI-Schlüssel |
FGLONTONUYXGTO-UHFFFAOYSA-N |
SMILES |
CC1CCC(=CC2=CC=CC=C2)C1(C)C |
Kanonische SMILES |
CC1CCC(=CC2=CC=CC=C2)C1(C)C |
Synonyme |
2,2,3-Trimethylcyclopentylidenemethylbenzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



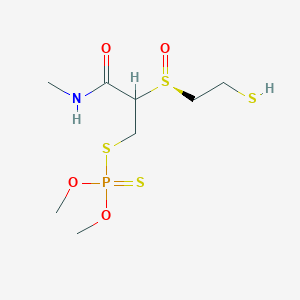
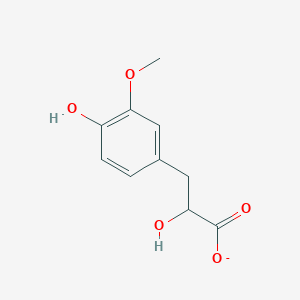
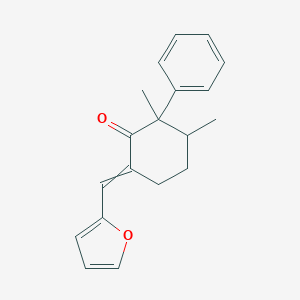


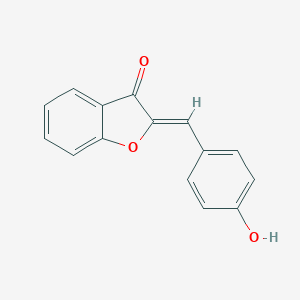
![N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine](/img/structure/B231279.png)
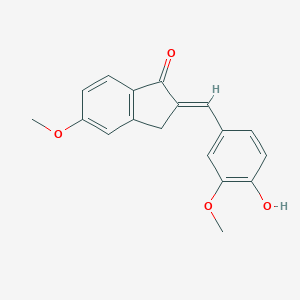
![2-[[(9Z,19Z,21Z)-13-Acetyloxy-2,15,18,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,17,23-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid](/img/structure/B231283.png)
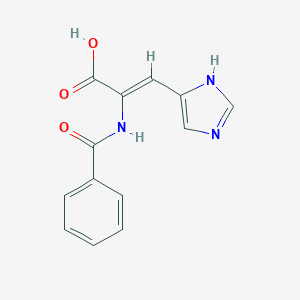
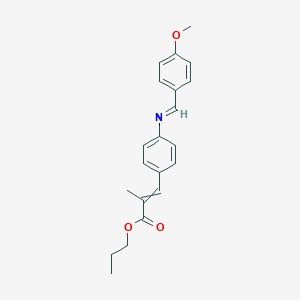
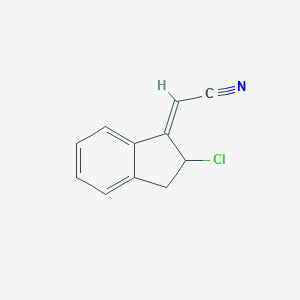
![(1S,2R,7R,9S,11R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecane-8,11-diol](/img/structure/B231303.png)
